N-(3-cyanophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-2-7-22-17(24)16-14(6-8-25-16)21-18(22)26-11-15(23)20-13-5-3-4-12(9-13)10-19/h3-6,8-9H,2,7,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYAPWJXGQDAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C14H14N4OS
- Molecular Weight : 286.35 g/mol
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action. The thieno[3,2-d]pyrimidine moiety is associated with:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains by disrupting cellular functions.
Antimicrobial Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial properties. For instance:
- Efficacy Against Bacteria : The compound was tested against Staphylococcus aureus and Escherichia coli, showing moderate to strong inhibition at varying concentrations.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit AChE and urease:
- Acetylcholinesterase Inhibition : Demonstrated an IC50 value of 1.5 µM, indicating potent inhibitory activity compared to standard drugs.
- Urease Inhibition : Showed IC50 values around 5 µM, suggesting potential use in treating conditions related to urease-producing pathogens.
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The results indicated that the compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- In Vivo Efficacy : In a murine model of bacterial infection, administration of the compound resulted in a significant reduction in bacterial load compared to control groups. Histopathological analysis showed reduced inflammation and tissue damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Thieno[3,2-d]pyrimidinone Derivatives
- IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]acetamide): Structural Differences: The thienopyrimidinone core is partially hydrogenated (3,4,6,7-tetrahydro), and position 3 is substituted with a phenyl group instead of propyl. The acetamide group is linked to a benzothiazolyl ring. IWP2 is a known WNT secretion inhibitor, whereas the target compound’s activity remains uncharacterized in the provided evidence . Molecular Weight: ~480–500 g/mol (estimated).
- N-(3,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1252822-75-5): Structural Differences: The acetamide substituent is a 3,4-dimethylphenyl group instead of 3-cyanophenyl. Functional Impact: The methyl groups increase lipophilicity compared to the electron-withdrawing cyano group, which may influence solubility and target interactions . Molecular Weight: 387.52 g/mol .
Non-Thienopyrimidinone Analogs
- 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Structural Differences: Lacks the thienopyrimidinone core; features a pyridine ring instead. Functional Impact: Demonstrated binding to SARS-CoV-2 main protease (Mpro) via interactions with HIS163 and ASN142 . This highlights the importance of the cyano group in mediating target engagement, even without the thienopyrimidinone scaffold. Molecular Weight: ~265 g/mol (estimated).
Substituent-Driven Comparisons
Acetamide Modifications
- N-(4-sulfamoylphenyl)-2-cyanoacetamide derivatives (13a–e): Structural Differences: Replace the thienopyrimidinone core with a cyanoacetamide linked to hydrazinylidene and sulfamoylphenyl groups. Functional Impact: These compounds exhibit α-glucosidase and butyrylcholinesterase (BChE) inhibitory activity, with yields >90% in synthesis. Melting Points: 274–288°C (higher than typical thienopyrimidinones due to hydrogen-bonding sulfamoyl groups) .
Aromatic Ring Substitutions
- N-(3-chlorophenyl)- and N-(4-methylphenyl)- analogs: Electronic Effects: Chloro and methyl substituents modulate electron density on the phenyl ring, affecting binding to hydrophobic pockets. For example, 5RH2 (N-(4-methylphenyl)-2-(3-chlorophenyl)acetamide) binds SARS-CoV-2 Mpro with −22 kcal/mol affinity . Thermal Stability: Methyl-substituted derivatives generally exhibit lower melting points (~150–170°C) compared to cyano-substituted analogs .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
Methodological Answer: The synthesis involves a multi-step process:
Core formation : Construct the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene derivatives under reflux with catalysts like triethylamine in ethanol .
Sulfanyl-acetamide coupling : Introduce the sulfanylacetamide moiety using a nucleophilic substitution reaction at 60–80°C, with DMF as a solvent and potassium carbonate as a base .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via -NMR and -NMR .
Q. Which analytical techniques are essential for structural validation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and coupling efficiency (e.g., thienopyrimidine protons at δ 6.8–7.2 ppm, cyanophenyl signals at δ 7.3–7.6 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 428.12) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Enzyme Inhibition : Assess binding to dihydrofolate reductase (DHFR) via fluorescence-based assays (IC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-cyanophenyl group?
Methodological Answer:
- Analog Synthesis : Replace the 3-cyanophenyl group with chloro-, methoxy-, or acetylphenyl groups .
- Activity Comparison : Test analogs against DHFR or cancer cell lines (e.g., MCF-7) to correlate substituent electronic effects (e.g., electron-withdrawing CN vs. electron-donating OCH) with potency .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to map interactions between the CN group and enzyme active sites .
Q. How to resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidine derivatives?
Methodological Answer:
- Assay Standardization : Control variables like cell line (e.g., HeLa vs. HepG2), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
- Purity Verification : Re-test compounds with conflicting results using HPLC and NMR to rule out impurities .
- Meta-Analysis : Compare data across studies with shared structural motifs (e.g., propyl vs. benzyl substituents at position 3) to identify trends .
Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?
Methodological Answer:
- Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyl) to the propyl chain to enhance aqueous solubility without compromising membrane permeability .
- Prodrug Design : Mask the acetamide group as an ester (e.g., pivaloyloxymethyl) for improved oral bioavailability .
- Metabolic Profiling : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., sulfur oxidation) and stabilize via fluorination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
